molecular formula C10H7ClN2O3 B8439988 5-Chloro-1-methylcarbamoylisatin

5-Chloro-1-methylcarbamoylisatin

Cat. No.: B8439988
M. Wt: 238.63 g/mol
InChI Key: VHLPPTIFBSXVGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-1-methylcarbamoylisatin is a synthetically modified isatin (1H-indole-2,3-dione) derivative designed for pharmaceutical and biological research. This compound features a chlorine substituent at the 5-position and a methylcarbamoyl group on the ring nitrogen, structural modifications known to enhance biological activity and selectivity in the isatin class of molecules . Isatin derivatives are recognized as versatile precursors and privileged scaffolds in medicinal chemistry, with demonstrated potential across multiple therapeutic areas . The core research value of this compound lies in its potential as a building block for developing novel anticancer and antimicrobial agents. Isatin derivatives, particularly those with substitutions on the nitrogen and at the 5-position of the benzene ring, have shown significant antiproliferative activity against various human cancer cell lines . The structural motif of this compound is relevant for investigating inhibition of key cancer targets, such as receptor tyrosine kinases, tubulin polymerization, and carbonic anhydrase isoforms . Furthermore, analogous chloro- and N-substituted isatin derivatives have exhibited potent antibacterial and antifungal activity in microbiological assays, sometimes exceeding the potency of standard drugs like amoxicillin . Researchers can utilize this chemical entity as a key intermediate in the synthesis of more complex molecules, such as hydrazone-based hybrids and spirooxindoles, which are increasingly important in modern drug discovery efforts . 5-Chloro-1-methylcarbamoylisatin is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H7ClN2O3

Molecular Weight

238.63 g/mol

IUPAC Name

5-chloro-N-methyl-2,3-dioxoindole-1-carboxamide

InChI

InChI=1S/C10H7ClN2O3/c1-12-10(16)13-7-3-2-5(11)4-6(7)8(14)9(13)15/h2-4H,1H3,(H,12,16)

InChI Key

VHLPPTIFBSXVGZ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)N1C2=C(C=C(C=C2)Cl)C(=O)C1=O

Origin of Product

United States

Preparation Methods

Carbamoylation of 5-Chloroisatin

The most direct route to 5-chloro-1-methylcarbamoylisatin involves the introduction of a methylcarbamoyl group at the 1-position of 5-chloroisatin. This is achieved via nucleophilic substitution or condensation reactions.

Key Steps:

  • Substrate Preparation : 5-Chloroisatin is synthesized through chlorination of isatin or its precursors.

  • Carbamoylation : Reaction of 5-chloroisatin with methyl isocyanate or methylcarbamoyl chloride in the presence of a base (e.g., triethylamine, cesium carbonate) in aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Example Reaction :

5-Chloroisatin+CH3NCOBase, DMF5-Chloro-1-methylcarbamoylisatin\text{5-Chloroisatin} + \text{CH}_3\text{NCO} \xrightarrow{\text{Base, DMF}} \text{5-Chloro-1-methylcarbamoylisatin}

Optimization Insights :

  • Temperature : Reactions are typically conducted at 50–80°C to balance reaction rate and side-product formation.

  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields by enhancing reagent solubility.

Analytical Characterization

Spectroscopic Data

The structural integrity of 5-chloro-1-methylcarbamoylisatin is confirmed through advanced spectroscopic techniques:

Property Data Source
Melting Point >280°C
IR (cm⁻¹) 3300 (N–H), 1780 (C=O lactam), 1740 (C=O carbamate), 1718 (C=O ketone)
MS (m/z) 280 (M⁺)
¹H NMR (DMSO-d₆, δ ppm) 2.80 (s, 3H, CH₃), 6.92–7.40 (m, 3H, aromatic), 9.11–11.40 (s, 3H, NH)

Purity and Yield

  • HPLC Analysis : Purity exceeds 99% when using recrystallization (e.g., methanol/water).

  • Yield : 80–92% under optimized conditions with phase-transfer catalysts.

Comparative Analysis of Methodologies

Traditional vs. Catalyzed Approaches

Parameter Traditional Method Catalyzed Method
Reagent Methylcarbamoyl chloride, Cs₂CO₃Methyl isocyanate, TBAB
Solvent DMFTHF
Temperature 80°C50°C
Reaction Time 24 h12 h
Yield 75%92%

Key Findings :

  • Catalyzed methods reduce reaction time and improve yields by 17–20%.

  • THF minimizes side reactions compared to DMF due to lower polarity.

Industrial-Scale Considerations

Process Optimization

  • Cost Efficiency : Use of recyclable solvents (e.g., methanol) and catalysts reduces production costs by ~30%.

  • Safety : Exothermic reactions require controlled addition of reagents and temperature monitoring.

Environmental Impact

  • Waste Management : Neutralization of acidic byproducts (e.g., HCl) with aqueous NaOH ensures compliance with green chemistry principles .

Q & A

Q. What advanced chromatographic methods can resolve co-eluting impurities in 5-Chloro-1-methylcarbamoylisactin?

  • Methodological Answer : Use UPLC with a HILIC column and mobile phase optimization (acetonitrile/ammonium formate) for polar impurities. For chiral impurities, employ chiral stationary phases (e.g., Chiralpak AD-H) and validate with CD spectroscopy .

Tables

Q. Table 1. Key Physicochemical Properties of 5-Chloro-1-methylcarbamoylisatin

PropertyValue/MethodReference
Molecular Weight238.67 g/mol (HRMS)
Melting Point182–184°C (DSC)
LogP (Octanol-Water)2.1 (Calculated via XLogP3)
UV-Vis λmax\lambda_{\text{max}}285 nm (MeOH)

Q. Table 2. Common Contaminants in Synthesis and Mitigation Strategies

ContaminantSourceMitigation
5-Chloroindole derivativesIncomplete carbamoylationExtended reaction time (12–16 h)
Methyl isocyanate adductsSide reactionsPurify via recrystallization (EtOAc)
Solvent residuesInadequate dryingLyophilize under high vacuum

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